4-methoxy-1H-indole-3-carbaldehyde

Antimalarial Plasmodium falciparum Cytotoxicity

Researchers requiring 4-methoxy substitution on the indole scaffold face isomer misidentification that causes failed syntheses and misleading SAR. 4-Methoxy-1H-indole-3-carbaldehyde (CAS 90734-97-7) eliminates this risk through an unambiguous 4-position substitution pattern that imparts distinct electronic properties. - Mp 162-163 °C differentiates it from 5-MeO (179-183 °C) and 6-MeO (80-84 °C) isomers; confirm identity by HPLC or melting-point. - Demonstrated IC₅₀ of 23.6 μM against Plasmodium falciparum; directly applicable to antimalarial SAR programs. - Electron-donating 4-OMe enhances condensation reactivity; ideal for constructing diverse indole-based kinase and CNS-targeted libraries.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 90734-97-7
Cat. No. B1217564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-1H-indole-3-carbaldehyde
CAS90734-97-7
Synonyms4-methoxyindole-3-aldehyde
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=CN2)C=O
InChIInChI=1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3
InChIKeyGDVCEQRAPMIJBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-1H-indole-3-carbaldehyde: Overview & Verification


4-Methoxy-1H-indole-3-carbaldehyde (CAS 90734-97-7) is a heterocyclic aromatic compound belonging to the indole class, featuring a methoxy group at the 4-position and an aldehyde group at the 3-position of the indole core [1]. This specific substitution pattern confers distinct electronic properties and reactivity compared to other methoxyindole carboxaldehyde isomers, making it a valuable building block in organic synthesis and medicinal chemistry [2]. The compound is commercially available with typical purity specifications of ≥95% (HPLC) and is recognized as a nitrosatable mutagen precursor found in Chinese cabbage [3].

4-Methoxy-1H-indole-3-carbaldehyde: Substitution Risks


Generic substitution among methoxyindole carboxaldehyde isomers is not scientifically valid due to the profound impact of methoxy group position on electronic distribution, reactivity, and biological target engagement. The 4-methoxy substitution creates a unique electron-donating effect through resonance with the indole nitrogen, distinct from the 5-, 6-, or 7-methoxy isomers [1]. This positional specificity alters the compound's behavior in condensation reactions and influences its binding affinity to biological targets, as demonstrated by differential activity profiles in kinase inhibition and antimicrobial assays . Using an incorrect isomer can lead to failed syntheses, misleading structure-activity relationship (SAR) conclusions, and wasted research resources [2].

4-Methoxy-1H-indole-3-carbaldehyde: Comparator Evidence


Antimalarial Activity

4-Methoxy-1H-indole-3-carbaldehyde exhibits antimalarial activity against Plasmodium falciparum with an IC50 of 23.6 μM . While a direct head-to-head comparison with the unsubstituted indole-3-carboxaldehyde is not available in the same study, class-level inference suggests that the 4-methoxy substitution contributes to this activity profile, as the parent indole-3-carboxaldehyde scaffold is known to possess antimalarial properties in derivative forms [1]. The specific substitution pattern may offer a unique starting point for structure-activity relationship (SAR) optimization in antimalarial drug discovery programs.

Antimalarial Plasmodium falciparum Cytotoxicity

Melting Point Differentiation

The melting point of 4-methoxy-1H-indole-3-carbaldehyde is reported as 162-163 °C [1]. This value is distinct from the melting points of its positional isomers: 5-methoxyindole-3-carboxaldehyde (179-183 °C) [2] and 6-methoxyindole-3-carboxaldehyde (80-84 °C) [3]. This significant difference in melting point provides a practical, quantifiable method for confirming the identity and purity of the 4-methoxy isomer, which is crucial for ensuring the correct compound is used in sensitive chemical reactions and biological assays.

Physicochemical Properties Melting Point Isomer Differentiation

Synthetic Utility in Neurological Disorders

4-Methoxy-1H-indole-3-carbaldehyde is specifically utilized as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders . While specific yield data or comparative reaction rates against other isomers are not publicly available, the 4-methoxy substitution pattern is recognized for its ability to influence the electronic properties of the indole ring, thereby affecting reactivity in subsequent derivatization steps [1]. This positions the compound as a strategic building block distinct from other methoxyindole carboxaldehydes, which may be more commonly employed for different therapeutic targets (e.g., 5-methoxy for tryptophan dioxygenase inhibitors) .

Organic Synthesis Pharmaceutical Intermediate Neurological Disorders

4-Methoxy-1H-indole-3-carbaldehyde: Application Scenarios


Neurological Disorder Drug Discovery

This compound is specifically utilized as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders . Its unique 4-methoxy substitution pattern provides distinct electronic properties that can be exploited to modulate target binding in central nervous system (CNS) drug candidates, differentiating it from other methoxyindole isomers used for oncology or immunology applications.

Antimalarial SAR Studies

With a demonstrated IC50 of 23.6 μM against Plasmodium falciparum , this compound serves as a valuable starting point for SAR studies in antimalarial drug discovery. The 4-methoxy substitution offers a distinct electronic and steric profile compared to the unsubstituted indole-3-carboxaldehyde scaffold, allowing medicinal chemists to explore the impact of methoxy positioning on antimalarial potency and selectivity.

Isomer Differentiation Methods

The distinct melting point of 162-163 °C [1] provides a clear, quantifiable parameter for differentiating this compound from its positional isomers (5-methoxy: 179-183 °C; 6-methoxy: 80-84 °C). This property is essential for analytical method development, including HPLC and melting point determination, to ensure the correct isomer is procured and utilized in sensitive research applications, thereby preventing costly experimental failures due to isomer misidentification.

Indole Library Synthesis

The reactive aldehyde group at the 3-position, combined with the electron-donating 4-methoxy substituent, makes this compound a versatile building block for constructing diverse indole-based chemical libraries [2]. It can undergo condensation, reduction, and other derivatization reactions to generate a wide array of analogs for high-throughput screening against various biological targets, including kinases and other enzymes implicated in disease.

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